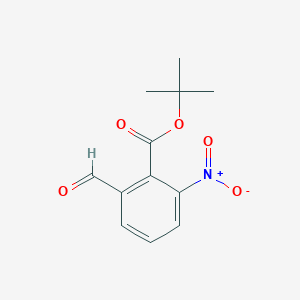

Tert-butyl 2-formyl-6-nitrobenzoate

Description

Tert-butyl 2-formyl-6-nitrobenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a formyl substituent at the 2-position, and a nitro group at the 6-position of the aromatic ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitro and formyl groups serve as versatile intermediates for further functionalization. The tert-butyl ester group is commonly employed as a protective group due to its steric bulk and stability under acidic and basic conditions, which can influence reaction pathways and product purity .

For example, methyl 2-formyl-6-nitrobenzoate is regulated under GHS guidelines, though specific hazard classifications remain unspecified in the available Safety Data Sheet (SDS) .

Propriétés

Formule moléculaire |

C12H13NO5 |

|---|---|

Poids moléculaire |

251.23 g/mol |

Nom IUPAC |

tert-butyl 2-formyl-6-nitrobenzoate |

InChI |

InChI=1S/C12H13NO5/c1-12(2,3)18-11(15)10-8(7-14)5-4-6-9(10)13(16)17/h4-7H,1-3H3 |

Clé InChI |

SVYTXROTVQMPHC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-6-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of tert-butyl benzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the desired position on the aromatic ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-formyl-6-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Tert-butyl 2-carboxy-6-nitrobenzoate.

Reduction: Tert-butyl 2-formyl-6-aminobenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Tert-butyl 2-formyl-6-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Research into its derivatives for pharmaceutical applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 2-formyl-6-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form amines. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparaison Avec Des Composés Similaires

Methyl 2-Formyl-6-Nitrobenzoate

- Molecular Formula: C₁₀H₉NO₅ (vs. tert-butyl analog: C₁₃H₁₅NO₅).

- Methyl esters are also more volatile, as evidenced by tert-butyl alcohol’s higher boiling point (82.4°C) compared to methanol (64.7°C) .

- Hazard Profile: Limited data exist, but nitro-containing compounds generally pose explosion risks under friction or heating. The formyl group may enhance electrophilic reactivity, necessitating careful handling .

Tert-Butyl Benzoate Derivatives

- Example : Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1).

- Stability : The tert-butyl group confers resistance to hydrolysis, making it suitable for multi-step syntheses. However, it decomposes under strong mineral acids (e.g., HCl, H₂SO₄), releasing flammable isobutylene gas, a hazard shared with tert-butyl alcohol .

Physicochemical Properties Comparison

| Property | Tert-Butyl 2-Formyl-6-Nitrobenzoate* | Methyl 2-Formyl-6-Nitrobenzoate | Tert-Butyl Alcohol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~281.3 | 223.18 | 74.1 |

| Water Solubility | Likely low (tert-butyl ester trend) | Not reported | Soluble |

| Reactivity | Nitro-group redox sensitivity | Similar nitro/formyl reactivity | Decomposes in acids |

| Flammability | Moderate (tert-butyl group) | Not reported | High (FP: 11°C) |

| Key Hazards | Combustible, toxic fumes | Unclassified | Irritant, flammable |

*Inferred from structural analogs and tert-butyl alcohol data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.